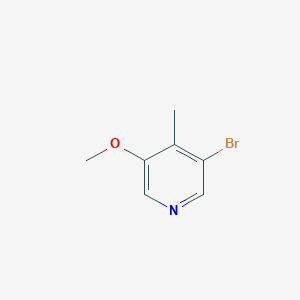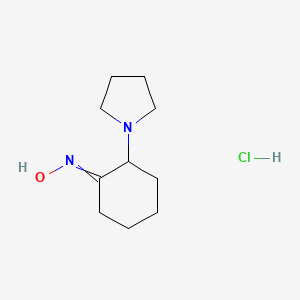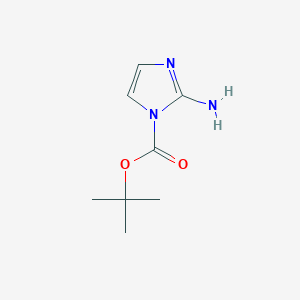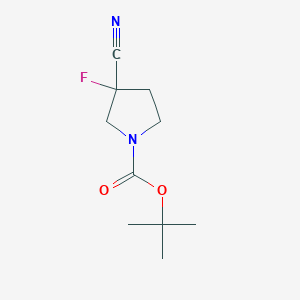
5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride
Overview
Description
“5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride” is a chemical compound with the molecular formula C8H8BrClFNO . It is used for research purposes .
Synthesis Analysis
The synthesis of benzofuran derivatives, which includes “5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride”, involves strategies such as the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis
The molecular structure of “5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride” consists of a benzofuran ring substituted with bromine and fluorine atoms . The benzofuran ring is a heterocyclic compound having a benzene ring fused to a furan ring .Chemical Reactions Analysis
Benzofuran compounds, including “5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride”, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been used in the synthesis of various biologically active natural medicines and synthetic chemical raw materials .Physical And Chemical Properties Analysis
The molecular weight of “5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride” is 268.51 . The compound is stored at room temperature . Further physical and chemical properties such as boiling point were not available in the search results.Scientific Research Applications
Biomimetic Reductive Amination
A study by Ono, Kukhar, and Soloshonok (1996) highlights the biomimetic reductive amination of fluorinated aldehydes and ketones, revealing a method for preparing fluorine-containing amines of biological interest. This process involves azomethine-azomethine isomerizations, demonstrating a practical approach for synthesizing compounds with potential biological applications, possibly including derivatives of "5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride" (Ono, Kukhar, & Soloshonok, 1996).
Hydrodehalogenation and Reductive Radical Cyclization
Vaillard, Postigo, and Rossi (2004) describe a tin-free method for hydrodehalogenation and reductive radical cyclization reactions, offering a new reduction process. This method could be applicable to the synthesis of "5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride," facilitating the preparation of reduced products and cyclized derivatives with high efficiency, which might be useful in synthesizing complex organic molecules (Vaillard, Postigo, & Rossi, 2004).
Pyridine Nucleosides Related to Antifungal Agents
Research by Nesnow and Heidelberger (1975) on pyridine nucleosides related to 5-fluorocytosine demonstrates the synthesis of compounds that could serve as models for nucleoside analogs with potential antifungal activity. Such methodologies could extend to the synthesis of "5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride" derivatives for exploring their biological activities (Nesnow & Heidelberger, 1975).
Chemoselective Amination
Stroup, Szklennik, Forster, and Serrano-Wu (2007) discuss the chemoselective amination of halopyridines, which could be relevant for modifying "5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride." This method allows for selective substitution reactions, essential for the targeted synthesis of pharmaceutical compounds (Stroup et al., 2007).
Corrosion Inhibition
Chaitra, Mohana, and Tandon (2015) explore triazole Schiff bases as corrosion inhibitors, indicating the potential of "5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride" derivatives in materials science, particularly in protecting metals from corrosion in acidic media. This application could be significant in industrial processes and materials preservation (Chaitra, Mohana, & Tandon, 2015).
Future Directions
Benzofuran compounds, including “5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on developing general protocols for the synthesis of these compounds and exploring their therapeutic potential .
properties
IUPAC Name |
5-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO.ClH/c9-5-1-4-7(11)3-12-8(4)2-6(5)10;/h1-2,7H,3,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCATVXQJMIZMFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC(=C(C=C2O1)F)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Bromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1528961.png)
![4-Bromothieno[3,2-c]pyridine](/img/structure/B1528964.png)

![1-[(3-bromophenyl)methyl]-1H-pyrazole](/img/structure/B1528967.png)

![2-[5-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1528972.png)


![(2-Bromobenzo[d]thiazol-6-yl)methanol](/img/structure/B1528976.png)


